Guanidine;hexane-1,6-diamine;hydrochloride
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Overview
Description
Guanidine;hexane-1,6-diamine;hydrochloride is a compound that combines the properties of guanidine and hexane-1,6-diamine, forming a hydrochloride salt. Guanidine is a strong organic base, often found in natural products and pharmaceuticals, while hexane-1,6-diamine is a diamine used in various chemical syntheses. The combination of these two components results in a compound with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of guanidine;hexane-1,6-diamine;hydrochloride typically involves the polycondensation of guanidine hydrochloride with hexane-1,6-diamine. This reaction can be carried out under various conditions to yield different types of oligoguanidines, including linear and branched/cyclic types . The reaction conditions, such as the mole ratio of hexamethylenediamine to guanidine hydrochloride, can significantly influence the structure and properties of the resulting product .
Industrial Production Methods: Industrial production of this compound often involves suspension polymerization using a water-insoluble organic solvent. This method allows for the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: Guanidine;hexane-1,6-diamine;hydrochloride undergoes various chemical reactions, including condensation reactions with diamines or multi-amines. These reactions can lead to the formation of oligoguanidines with different structures and properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include guanidine hydrochloride and various diamines or multi-amines. The reaction conditions, such as temperature and solvent, can be adjusted to achieve the desired product .
Major Products: The major products formed from the reactions of this compound include linear and branched/cyclic oligoguanidines. These products exhibit efficient biocidal activities and can be used in various applications .
Scientific Research Applications
Guanidine;hexane-1,6-diamine;hydrochloride has a wide range of scientific research applications. It is used in the synthesis of oligoguanidines, which have significant antibacterial activities . The compound also serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . Additionally, it is used in the development of new materials with unique properties and applications in various industries .
Mechanism of Action
The mechanism of action of guanidine;hexane-1,6-diamine;hydrochloride involves the enhancement of acetylcholine release following a nerve impulse. This compound also appears to slow the rates of depolarization and repolarization of muscle cell membranes . These effects are mediated through interactions with specific molecular targets and pathways, including aldehyde dehydrogenase and ribonuclease .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to guanidine;hexane-1,6-diamine;hydrochloride include other oligoguanidines such as polyhexamethylene guanidine hydrochloride (PHMG), polydecamethylene guanidine (PDMG), and poly(1,3-benzenedimethanamine) guanidine (PMXMG) .
Uniqueness: this compound is unique due to its specific combination of guanidine and hexane-1,6-diamine, resulting in distinct structural and functional properties. Its ability to form various types of oligoguanidines with efficient biocidal activities sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H22ClN5 |
---|---|
Molecular Weight |
211.74 g/mol |
IUPAC Name |
guanidine;hexane-1,6-diamine;hydrochloride |
InChI |
InChI=1S/C6H16N2.CH5N3.ClH/c7-5-3-1-2-4-6-8;2-1(3)4;/h1-8H2;(H5,2,3,4);1H |
InChI Key |
REZCJHXVNVUWGF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN)CCN.C(=N)(N)N.Cl |
Related CAS |
57028-96-3 |
Origin of Product |
United States |
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